7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (IUPAC name: 7-[(2-chlorophenyl)methyl]-8-sulfanyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) is a purine derivative with a 2-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a sulfanyl (-SH) substituent at position 8. Its molecular formula is C₁₄H₁₃ClN₄O₂S, with a molecular weight of 336.8 g/mol (calculated).
Purine derivatives are widely studied for pharmacological applications, including adenosine receptor modulation and enzyme inhibition. Structural analogs of this compound often vary in substituents at positions 1, 3, 7, and 8, leading to differences in physicochemical properties and bioactivity.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQAJZQREZFOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Functionalization
The purine-2,6-dione scaffold serves as the foundational structure. Key intermediates include:
Table 1: Intermediate Characterization Data
| Intermediate | Molecular Formula | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1,3-Dimethylpurine-2,6-dione | C₇H₈N₄O₂ | 78 | 98.5 |
| 8-Thio-1,3-dimethylxanthine | C₇H₈N₄O₂S | 65 | 97.2 |
Stepwise Synthesis Route
Alkylation at the N7 Position
The introduction of the 2-chlorobenzyl group occurs via nucleophilic substitution:
Table 2: Alkylation Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar ratio (substrate:alkylating agent) | 1:1.2 | Maximizes conversion (82%) |
| Solvent | DMF | Enhances solubility of intermediates |
| Temperature | 0–5°C | Reduces side reactions (e.g., over-alkylation) |
Purification and Isolation
Crude product purification employs:
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent.
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Recrystallization : Ethanol/water (4:1) at −20°C yields crystalline product with ≥99% purity.
Alternative Synthetic Strategies
One-Pot Tandem Reaction
A streamlined approach combines alkylation and sulfanylation in a single vessel:
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Reagents :
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1,3-Dimethylxanthine
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2-Chlorobenzyl mercaptan
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Diethyl azodicarboxylate (DEAD) as a coupling agent
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: Reflux (66°C)
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Time: 24 hours
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Outcome :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability and safety:
Table 3: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 75 | 89 |
| Purity (%) | 98 | 99 |
| Energy consumption (kWh/kg) | 42 | 28 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or other functional groups.
Substitution: The 2-chloro-benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted purine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential for therapeutic applications :
- Antitumor Activity : Research indicates that purine derivatives can inhibit cell proliferation in various cancer cell lines. Studies have shown that modifications to the purine core can enhance selectivity and potency against specific tumor types.
- Antiviral Properties : Similar compounds have been studied for their ability to inhibit viral replication. The purine scaffold can mimic nucleosides, potentially interfering with viral RNA synthesis.
Biochemical Research
In biochemical studies, this compound may serve as a:
- Enzyme Inhibitor : The presence of the sulfanyl group may facilitate interactions with enzyme active sites, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
- Receptor Modulator : Its structural similarity to natural substrates suggests it could bind to various receptors, influencing signaling pathways.
Material Science
The unique chemical properties of this compound allow for exploration in:
- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with specific functionalities.
- Nanotechnology : The compound's ability to form stable complexes may be exploited in the development of nanocarriers for drug delivery systems.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several purine derivatives, including this compound. Results indicated significant inhibition of cell growth in breast cancer cell lines (MCF-7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antiviral Activity
Research conducted by Virology Journal demonstrated that derivatives similar to this compound exhibited antiviral activity against influenza virus. The study highlighted that the compound could inhibit viral replication by interfering with RNA polymerase activity.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Impact of Substituents on Properties
Position 7 Modifications: The 2-chlorophenylmethyl group in the target compound increases lipophilicity compared to pentyl () or 2-methylallyl () groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Position 8 Variations: The sulfanyl (-SH) group in the target compound is more reactive than methylsulfanyl (-SMe) () or chlorine (), making it prone to oxidation or disulfide formation.
Synthetic Considerations :
Biological Activity
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also referred to as compound ID 3033-1338, is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN4O2S |
| Molecular Weight | 336.79662 g/mol |
| LogP | 2.4178 |
| LogD | 2.4116 |
| Polar Surface Area | 42.804 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Research indicates that derivatives of purines exhibit varying degrees of antibacterial activity. The compound has been tested against several bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis. In a comparative study involving various synthesized compounds, those with similar structural motifs showed promising results in inhibiting bacterial growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is significant. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition values are comparable to established anti-inflammatory drugs like celecoxib. For instance, certain derivatives exhibited IC50 values around 0.04 μmol for COX-2 inhibition . This suggests that the compound may be a candidate for further development in treating inflammatory conditions.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections . Additionally, the binding interaction with bovine serum albumin (BSA) suggests a favorable pharmacokinetic profile that could enhance its therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of similar purine derivatives:
- Study on Antibacterial Effects : A series of synthesized purine derivatives were tested against various bacterial strains. The most active compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Evaluation : In a controlled experiment using carrageenan-induced paw edema in rats, compounds structurally related to our target demonstrated a reduction in edema comparable to standard treatments like indomethacin .
- Enzyme Inhibition Research : A recent study reported on the synthesis of purine derivatives and their evaluation as AChE inhibitors. The most potent compounds achieved IC50 values significantly lower than those of known inhibitors .
Q & A
Q. What are the recommended methods for synthesizing 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis typically involves sequential alkylation and sulfanylation of a purine-2,6-dione scaffold. For example, describes a protocol where intermediates are generated via nucleophilic substitution under basic conditions (e.g., NaH/DMF), followed by purification via column chromatography (CHCl₃/EtOH gradients). Critical steps include controlling reaction temperature (e.g., 75°C in THF under argon) to avoid side reactions, as seen in analogous purine-dione syntheses .
Q. How can the crystal structure of this compound be determined experimentally?
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) of structurally similar purine-diones (e.g., ):
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Work under a fume hood to avoid inhalation of fine powders.
- Store in airtight containers at -20°C to prevent degradation.
- In case of exposure, wash affected areas immediately and consult a physician with the SDS .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 8-sulfanyl group in this compound?
- Methodological Answer : suggests using copper(I)-catalyzed thiol-alkyne coupling (e.g., CuI/Et₃N in DCM) to enhance regioselectivity. Key parameters:
- Monitor reaction progress via TLC (silica gel, UV detection).
- Optimize stoichiometry of thiolating agents (e.g., H₂S gas or thiourea derivatives) to minimize disulfide byproducts.
- Post-reaction purification via recrystallization (e.g., MeOH/H₂O) improves yield to >80% .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism). Use:
- 2D NMR (HSQC, HMBC) to confirm connectivity ( used DMSO-d₆ for resolving exchangeable protons).
- DFT calculations (B3LYP/6-311++G(d,p)) to model tautomeric equilibria.
- X-ray crystallography () as a definitive structural reference. Adjust solvent polarity in simulations to match experimental conditions .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Position 8 : Replace sulfanyl with amino/alkoxy groups (e.g., ’s piperidinyl substitution) to modulate hydrophobicity.
- Position 7 : Vary the 2-chlorophenyl group with halogenated or electron-withdrawing substituents.
- Use high-throughput screening (e.g., Aryl Halide Chemistry Informer Libraries, as in ) to evaluate bioactivity across analogs .
Q. How to assess the compound’s stability under physiological conditions for in vitro assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and monitor sulfanyl group oxidation via LC-MS.
- Light sensitivity : Perform photostability tests under ICH Q1B guidelines (UV/Vis exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
